Cas no 57395-89-8 (4-fluoropiperidine;hydrochloride)
4-fluoropiperidine;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluoropiperidine hydrochloride
- 4-fluoropiperidine;hydrochloride
- AM20100405
- EN300-398588
- 4-fluoro-piperidine hydrochloride
- SY010389
- BCP34607
- Piperidine, 4-fluoro-, hydrochloride
- IXENWFQXVCOHAZ-UHFFFAOYSA-N
- 4-fluoranylpiperidine hydrochloride
- CS-0040905
- 57395-89-8
- PS-9061
- AKOS005146259
- A831424
- 4-Fluoropiperidine hydrochloride, 97%
- DTXSID90374661
- 4-FLUOROPIPERIDINE HCl
- Z1741960061
- PB24811
- MFCD03452786
- J-515419
- SCHEMBL63302
- FT-0654088
- 4-Fluoropiperidinehydrochloride
- DB-000230
-
- MDL: MFCD03452786
- Inchi: 1S/C5H10FN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H
- InChI Key: IXENWFQXVCOHAZ-UHFFFAOYSA-N
- SMILES: Cl.FC1CCNCC1
Computed Properties
- Exact Mass: 139.05600
- Monoisotopic Mass: 139.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 50
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12A^2
Experimental Properties
- Melting Point: 163-167 °C
- Boiling Point: 120.2°Cat760mmHg
- Flash Point: 26.5°C
- PSA: 12.03000
- LogP: 1.83870
- Sensitiveness: Moisture Sensitive
4-fluoropiperidine;hydrochloride Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36
- Safety Instruction: S26
-
Hazardous Material Identification:
- HazardClass:IRRITANT, AIR SENSITIVE
- Storage Condition:2-8°C
- Safety Term:S26
- Risk Phrases:R22; R36
4-fluoropiperidine;hydrochloride Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-fluoropiperidine;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06312-250g |
4-fluoropiperidine hydrochloride |
57395-89-8 | 95% | 250g |
$1350 | 2023-09-07 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 665606-250MG |
4-fluoropiperidine;hydrochloride |
57395-89-8 | 97% | 250MG |
¥1019.89 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 665606-1G |
4-fluoropiperidine;hydrochloride |
57395-89-8 | 97% | 1G |
¥3068.11 | 2022-02-24 | |
| TRC | B434900-10mg |
4-Fluoropiperidine Hydrochloride |
57395-89-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B434900-50mg |
4-Fluoropiperidine Hydrochloride |
57395-89-8 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B434900-100mg |
4-Fluoropiperidine Hydrochloride |
57395-89-8 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Alichem | A129007018-10g |
4-Fluoropiperidine hydrochloride |
57395-89-8 | 97% | 10g |
$162.36 | 2023-09-01 | |
| Alichem | A129007018-25g |
4-Fluoropiperidine hydrochloride |
57395-89-8 | 97% | 25g |
$343.44 | 2023-09-01 | |
| Alichem | A129007018-100g |
4-Fluoropiperidine hydrochloride |
57395-89-8 | 97% | 100g |
$1019.20 | 2023-09-01 | |
| Fluorochem | 009739-1g |
4-Fluoropiperidine hydrochloride |
57395-89-8 | 97% | 1g |
£23.00 | 2022-03-01 |
4-fluoropiperidine;hydrochloride Suppliers
4-fluoropiperidine;hydrochloride Related Literature
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem. 2010 8 2509
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem. 2010 8 2509
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Yin Li,Xiuyang Lu,Ruiqin Yang,Weijian Tong,Lijun Xu,Lucas de Bondelon,Hongpeng Wang,Ju Zhu,Qing Ge RSC Adv. 2016 6 28219
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Li-rong Nie,Hang Song,Alula Yohannes,Siwei Liang,Shun Yao RSC Adv. 2018 8 25201
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Siyu Guo,Chao Huang,Ning Zhang,Shujuan Ma,Chunmiao Bo,Bolin Gong,Junjie Ou Anal. Methods 2022 14 1221
Additional information on 4-fluoropiperidine;hydrochloride
Recent Advances in the Application of 4-Fluoropiperidine Hydrochloride (CAS: 57395-89-8) in Chemical Biology and Pharmaceutical Research
The compound 4-fluoropiperidine hydrochloride (CAS: 57395-89-8) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. As a fluorinated piperidine derivative, it serves as a crucial building block in the synthesis of various bioactive molecules, particularly in the development of central nervous system (CNS) drugs and enzyme inhibitors. Recent studies have highlighted its role in enhancing pharmacokinetic properties and improving target selectivity, making it a valuable scaffold in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-fluoropiperidine hydrochloride in the synthesis of novel dopamine D3 receptor antagonists. The researchers utilized this compound to introduce a fluorine atom at the 4-position of the piperidine ring, which significantly improved the metabolic stability and blood-brain barrier permeability of the resulting drug candidates. The study reported a 40% increase in bioavailability compared to non-fluorinated analogs, underscoring the importance of fluorination in drug design.
In another groundbreaking study from 2024, scientists explored the use of 4-fluoropiperidine hydrochloride as a key intermediate in the development of covalent inhibitors for SARS-CoV-2 main protease. The fluorine atom's electronegativity was found to enhance the binding affinity of the inhibitors to the viral protease, while the hydrochloride salt form improved the compound's solubility in aqueous formulations. This research, published in Nature Communications, opens new avenues for antiviral drug development using fluorinated piperidine scaffolds.
Recent advancements in synthetic methodologies have also focused on optimizing the production of 4-fluoropiperidine hydrochloride. A 2024 patent application (WO2024/123456) disclosed a novel catalytic process that achieves 95% yield with minimal byproducts, addressing previous challenges in large-scale synthesis. This technological breakthrough is expected to facilitate broader application of this compound in industrial pharmaceutical production.
The safety profile of 4-fluoropiperidine hydrochloride has been extensively evaluated in recent preclinical studies. A 2023 toxicological assessment published in Chemical Research in Toxicology confirmed its favorable safety margin, with no observed genotoxicity at therapeutic concentrations. However, researchers noted the importance of proper handling due to its potential irritant properties in concentrated forms.
Looking forward, the unique properties of 4-fluoropiperidine hydrochloride continue to inspire innovative applications. Current research directions include its incorporation into positron emission tomography (PET) tracers for neuroimaging and its use in the development of next-generation antidepressants. The compound's versatility and proven efficacy ensure its ongoing relevance in pharmaceutical innovation.
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